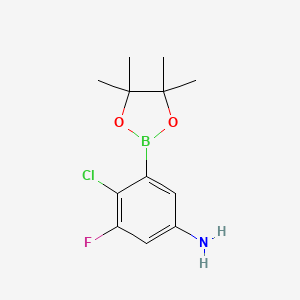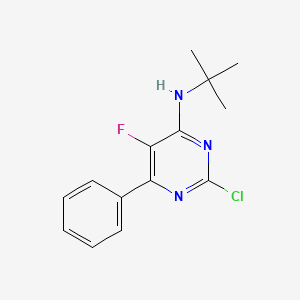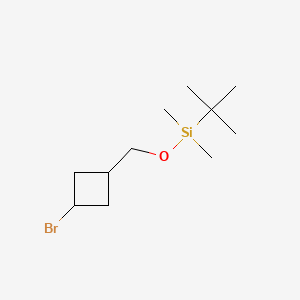
((3-Bromocyclobutyl)methoxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane is an organosilicon compound with the molecular formula C11H23BrOSi. This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring, which is further substituted with a tert-butyl-dimethylsilyl-protected hydroxymethyl group. The compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromine Atom: Bromination of the cyclobutane ring is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under radical conditions.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
化学反应分析
Types of Reactions
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions (e.g., TBAF) to yield the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Major Products
Substitution: Various substituted cyclobutanes.
Deprotection: 1-Hydroxy-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane.
Oxidation: 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutanone.
科学研究应用
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is displaced by a nucleophile through an S_N2 mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved by fluoride ions, releasing the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
相似化合物的比较
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane can be compared with other similar compounds such as:
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclopentane: Similar structure but with a cyclopentane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane: Similar structure but with a cyclohexane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cycloheptane: Similar structure but with a cycloheptane ring.
The uniqueness of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its larger ring analogs.
属性
分子式 |
C11H23BrOSi |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
(3-bromocyclobutyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
InChI 键 |
SOMPARJPIZVRSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


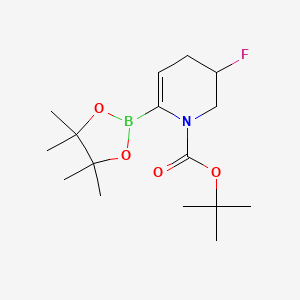
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
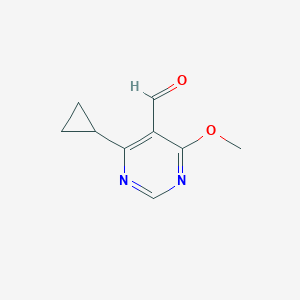
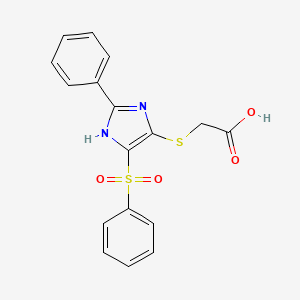
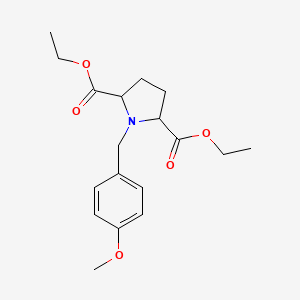
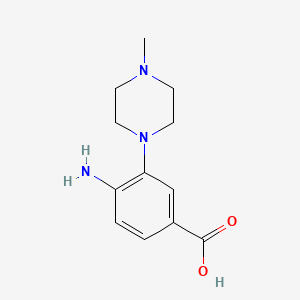
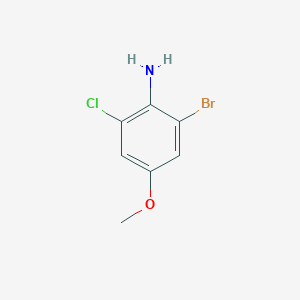
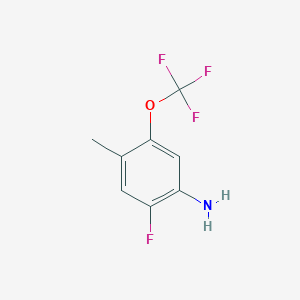
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
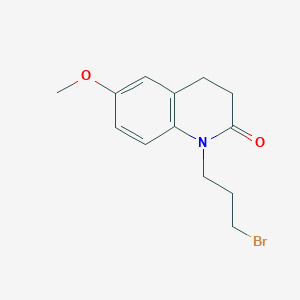
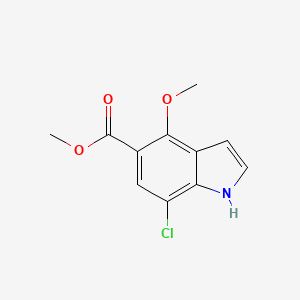
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
